molecular formula C6H10F3NS B6351521 4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE CAS No. 1274904-37-8

4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE

Cat. No.: B6351521
CAS No.: 1274904-37-8
M. Wt: 185.21 g/mol
InChI Key: BMSGWGPQIRZFAY-UHFFFAOYSA-N
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Description

4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE is an organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method involves the reaction of piperidine with trifluoromethyl sulfenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfenyl group to a thiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins. The sulfur atom can form reversible covalent bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)piperidine: Similar structure but lacks the sulfur atom.

    2-(Trifluoromethyl)piperidine: The trifluoromethyl group is attached at a different position on the piperidine ring.

    4-(Trifluoromethyl)thiomorpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

4-[(TRIFLUOROMETHYL)SULFANYL]PIPERIDINE is unique due to the presence of both a trifluoromethyl group and a sulfur atom, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSGWGPQIRZFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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